molecular formula C15H12FN5O B10973743 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrazine-2-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrazine-2-carboxamide

Cat. No.: B10973743
M. Wt: 297.29 g/mol
InChI Key: FGIFMKVVNPRAIA-UHFFFAOYSA-N
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Description

N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-fluorophenylmethyl group and a pyrazine-2-carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone The resulting pyrazoline is then oxidized to form the pyrazole ringFinally, the pyrazine-2-carboxamide moiety is attached via an amide coupling reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole and pyrazine derivatives .

Scientific Research Applications

N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine-2-carboxamide
  • N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrimidine-2-carboxamide
  • N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}quinoline-2-carboxamide

Uniqueness

N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide stands out due to its specific combination of a pyrazole ring with a 4-fluorophenylmethyl group and a pyrazine-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12FN5O

Molecular Weight

297.29 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H12FN5O/c16-12-3-1-11(2-4-12)10-21-8-5-14(20-21)19-15(22)13-9-17-6-7-18-13/h1-9H,10H2,(H,19,20,22)

InChI Key

FGIFMKVVNPRAIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=NC=CN=C3)F

Origin of Product

United States

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